molecular formula C9H17Br2N3 B2908636 4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide CAS No. 2173999-94-3

4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide

Cat. No.: B2908636
CAS No.: 2173999-94-3
M. Wt: 327.064
InChI Key: JPDLCGSTGVIGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1H-Imidazol-1-yl)methyl]piperidine dihydrobromide is a chemical compound offered for research purposes. This product is designated "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Potential research applications for this compound are suggested by its structural similarity to other piperidine-substituted imidazole derivatives, which are known to be of significant interest in medicinal chemistry and pharmacology . These related compounds are frequently investigated for their interactions with various biological targets, such as histamine receptors and the NLRP3 inflammasome . Researchers may explore this compound as a chemical scaffold or building block in the synthesis of novel molecules for biochemical screening and structure-activity relationship (SAR) studies. Handling of this material requires appropriate safety precautions. Consult the product's Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)piperidine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2BrH/c1-3-10-4-2-9(1)7-12-6-5-11-8-12;;/h5-6,8-10H,1-4,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDLCGSTGVIGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CN=C2.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide typically involves the reaction of 1H-imidazole with a piperidine derivative. One common method includes the condensation of 1H-imidazole with 4-chloromethylpiperidine, followed by treatment with hydrobromic acid to yield the dihydrobromide salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the imidazole ring .

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide is a chemical compound with a piperidine ring and an imidazole moiety that has gained attention for its potential applications in medicinal chemistry due to its interactions with biological targets. It is a heterocyclic compound containing nitrogen-containing rings and is classified as a piperidine derivative with potential pharmacological properties. Studies have indicated that compounds with similar structures exhibit activity at serotonin receptors, suggesting potential applications in treating mood disorders or anxiety-related conditions. This compound also demonstrates corrosion inhibition properties when forming self-assembled films on iron surfaces.

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide has several applications in scientific research:

  • Histamine H3 receptor antagonists: It can be used as a template for novel histamine H3 receptor antagonists . A novel series of histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine template displaying low CYP2D6 and CYP3A4 inhibitory profiles has been identified .
  • Treatment of neurodegenerative and/or neurological disorders: Imidazole compounds, including 4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide, have potential in treating neurodegenerative and/or neurological disorders, such as Alzheimer's disease . These compounds may also inhibit the production of Aβ-peptides that can contribute to the formation of neurological deposits of amyloid protein .
  • NLRP3 Inhibitor: Derivatives of piperidine are able to inhibit IL-1β release in LPS/ATP-stimulated human macrophages . Computational simulations suggest a mechanism of protein–ligand binding that might explain the activity of the compounds .

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to specific receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Profiles

The table below compares 4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide with analogous imidazole-piperidine hybrids:

Compound Name Structure/Substituents Molecular Weight (g/mol) Pharmacological Activity Key References
4-[(1H-Imidazol-1-yl)methyl]piperidine dihydrobromide Piperidine with methyl-linked imidazole (1-yl), dihydrobromide salt 351.07 Not explicitly reported (building block for drug discovery)
1-[4-(1H-Imidazol-1-yl)benzoyl]piperidine derivatives Piperidine linked via benzoyl to imidazole ~300–400 (varies by substituent) Antiarrhythmic (Example: methanesulfonic acid salt)
4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]piperidine hydrochloride Piperidine with sulfanyl-linked methylimidazole, hydrochloride salt 233.76 Not reported
1-Benzyl-4-(1H-imidazol-4-yl)piperidine Piperidine with benzyl-N and 4-yl-imidazole 259.32 Not explicitly reported (structural analog in neuropharmacology)
4-(1H-Imidazol-4-yl)-1-methylpiperidine Piperidine with methyl-N and 4-yl-imidazole 165.24 Not reported
Key Observations:

Linker Diversity: The target compound uses a methyl linker, whereas others employ benzoyl , sulfanyl , or direct bonding . Sulfanyl linkers (e.g., in ) introduce sulfur, which may influence redox properties or metal coordination.

Dihydrobromide vs. Hydrochloride Salts: Bromide salts (higher molecular weight) may offer distinct solubility profiles compared to chloride analogs .

Pharmacological Implications :

  • Antiarrhythmic activity in benzoyl-linked derivatives highlights the impact of aromatic spacers on cardiac ion channel modulation.
  • Imidazole positioning (1-yl vs. 4-yl) alters electronic properties and hydrogen-bonding capacity, affecting receptor interactions .

Biological Activity

4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound features a piperidine ring substituted with an imidazole moiety, contributing to its unique pharmacological properties. The dihydrobromide salt form enhances its solubility and bioavailability.

4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide primarily acts as a histamine H3 receptor antagonist . This interaction is crucial for modulating neurotransmitter release in the central nervous system, making it a candidate for treating conditions such as cognitive disorders and sleep disturbances .

Key Mechanisms:

  • Histamine Receptor Modulation : By antagonizing H3 receptors, the compound can enhance the release of neurotransmitters like acetylcholine and noradrenaline, which may improve cognitive function .
  • Low CYP450 Inhibition : Notably, this compound exhibits low inhibitory effects on cytochrome P450 enzymes (CYP2D6 and CYP3A4), reducing the risk of drug-drug interactions commonly associated with other imidazole derivatives .

Biological Activity

Recent studies have highlighted various biological activities associated with 4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide:

  • Anticonvulsant Activity : The compound has shown promise in preclinical models for its anticonvulsant properties, potentially providing a new avenue for epilepsy treatment .
  • Antitumor Activity : Research indicates potential cytotoxic effects against several cancer cell lines, suggesting its utility in oncology .
  • Neuroprotective Effects : Its role as a histamine H3 antagonist may extend to neuroprotection, offering benefits in neurodegenerative diseases .

Research Findings and Case Studies

A summary of relevant studies is presented in the following table:

Study ReferenceBiological ActivityFindings
Histamine H3 AntagonismIdentified as a potent antagonist with low CYP450 inhibition.
AnticonvulsantDemonstrated significant anticonvulsant effects in rodent models.
AntitumorExhibited cytotoxicity against multiple cancer cell lines with IC50 values indicating effectiveness.

Structure-Activity Relationships (SAR)

The SAR analysis of 4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide reveals that modifications to the imidazole and piperidine rings can significantly affect biological activity:

  • Substituent Variations : Alterations in the position and type of substituents on the imidazole ring have been shown to enhance receptor binding affinity and selectivity.
  • Piperidine Modifications : Changes to the piperidine structure can influence pharmacokinetics, including absorption and metabolism.

Q & A

Q. Basic

  • HPLC-MS : Determines molecular weight (e.g., [M+H]+^+ peaks) and purity (>98% via peak area) .
  • NMR Spectroscopy : 1H^1 \text{H}-NMR detects characteristic imidazole protons (δ 7.5–8.0 ppm) and piperidine methylene groups (δ 3.0–4.0 ppm) .
  • Elemental Analysis : Validates C, H, N content within ±0.4% of theoretical values .

How to design structure-activity relationship (SAR) studies to explore biological activity?

Q. Advanced

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the imidazole ring to modulate receptor binding .
  • Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with histamine receptors) .
  • In Vitro Assays : Test analogs in receptor-binding assays (e.g., IC50\text{IC}_{50} for H1/H4 receptors) to correlate structural changes with activity .

What in vitro assays are suitable for assessing target selectivity and off-target effects?

Q. Advanced

  • Radioligand Binding Assays : Quantify affinity for primary targets (e.g., neuropeptide Y5 receptors) versus off-targets (e.g., adrenergic receptors) .
  • Kinase Profiling Panels : Screen against kinase families to identify inhibitory promiscuity .
  • CYP450 Inhibition Assays : Evaluate metabolic stability and drug-drug interaction risks .

What are the common impurities encountered during synthesis, and how are they addressed?

Q. Basic

  • Unreacted Starting Materials : Detected via TLC and removed by column chromatography .
  • Dihydrobromide Hydrates : Controlled by rigorous drying under vacuum (0.1 mmHg) .
  • Oxidation Byproducts : Mitigated using inert atmospheres (N2_2) during reflux .

How to evaluate the stability of 4-[(1H-imidazol-1-yl)methyl]piperidine dihydrobromide under physiological conditions?

Q. Advanced

  • pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C indicates thermal stability) .
  • Forced Degradation : Expose to UV light, H2_2O2_2, or heat to identify degradation pathways .

What computational tools are effective for modeling the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Predict binding modes to receptors (e.g., PTHR1 agonist activity) .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes from substituent modifications .
  • ADMET Prediction Software : Estimate pharmacokinetic properties (e.g., LogP for membrane permeability) .

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